N-Benzyl Epinephrine N-Benzyl Epinephrine An impurity of Epinephrine. Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors
Brand Name: Vulcanchem
CAS No.: 1095714-91-2
VCID: VC0195453
InChI: InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3
SMILES: CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O
Molecular Formula: C16H19NO3
Molecular Weight: 273.33

N-Benzyl Epinephrine

CAS No.: 1095714-91-2

Cat. No.: VC0195453

Molecular Formula: C16H19NO3

Molecular Weight: 273.33

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Benzyl Epinephrine - 1095714-91-2

Specification

CAS No. 1095714-91-2
Molecular Formula C16H19NO3
Molecular Weight 273.33
IUPAC Name 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol
Standard InChI InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3
SMILES CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Properties

Basic Information

N-Benzyl Epinephrine is identified through various systematic and common names in chemical databases and pharmaceutical literature. Table 1 summarizes the key identifiers for this compound.

Table 1: Identification Parameters of N-Benzyl Epinephrine

ParameterInformation
IUPAC Name4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol
Common NamesN-Benzyl Epinephrine, rac Adrenaline Impurity D, N-benzyladrenaline
CAS Registry Numbers1095714-91-2, 317351-40-9
Molecular FormulaC₁₆H₁₉NO₃
Molecular Weight273.33 g/mol
European Community (EC) Number998-930-3
DSSTox Substance IDDTXSID301171362

The compound is characterized as a derivative of epinephrine, which itself is a critical hormone and neurotransmitter with significant pharmacological applications .

Physical and Chemical Properties

N-Benzyl Epinephrine possesses distinct physical and chemical characteristics that are important for its identification, quality control, and pharmaceutical applications. The available physical and chemical property data are summarized in Table 2.

Table 2: Physical and Chemical Properties of N-Benzyl Epinephrine

PropertyDescription
Physical StateSolid
AppearanceOff-white solid
StereochemistryAbsolute (with 1 defined stereocenter)
Optical ActivityCan exist as racemic mixture or as pure enantiomer
SolubilitySoluble in methanol, specific solubility parameters not fully determined
StabilityRelatively stable under normal conditions

The compound contains one stereogenic center, allowing for the existence of two enantiomers. The R-configuration is particularly significant in pharmaceutical applications .

Structural Characteristics

The molecular structure of N-Benzyl Epinephrine features a catechol ring (3,4-dihydroxyphenyl group) connected to an ethanolamine side chain that includes a hydroxyl group at the α-carbon. The nitrogen atom of the ethanolamine moiety is substituted with both a methyl group and a benzyl group, distinguishing it from epinephrine which has only a methyl group on the nitrogen .

The structural information can be represented in various formats:

Table 3: Structural Representations of N-Benzyl Epinephrine

Representation TypeCode
SMILESCN(CC@HC1=CC=C(O)C(O)=C1)CC2=CC=CC=C2
InChIInChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3/t16-/m0/s1
InChIKeyYENHZTNWVCNPRW-INIZCTEOSA-N

This structural information is crucial for analytical identification and quality control of the compound in pharmaceutical settings .

Role in Pharmaceutical Research

Use as a Reference Standard

Synthesis and Manufacturing

Role as an Intermediate in Epinephrine Production

One of the most significant aspects of N-Benzyl Epinephrine is its role as a key intermediate in the manufacturing of pure epinephrine, particularly the pharmacologically active (-)-epinephrine (L-epinephrine). The compound serves as a protected form of epinephrine during stereoselective synthesis pathways .

The benzyl group functions as a protecting group for the nitrogen atom during critical synthetic steps, particularly during asymmetric hydrogenation reactions. This protection is essential for achieving the desired stereoselectivity in epinephrine synthesis .

Synthesis Methods

The synthesis of N-Benzyl Epinephrine and its conversion to epinephrine involves several key steps, as described in patent literature. A typical synthetic pathway involves:

  • Preparation of 3',4'-dihydroxy-2-N-benzyl-N-methyl-aminoacetophenone

  • Asymmetric hydrogenation using rhodium catalysts with chiral ligands to form optically active N-Benzyl Epinephrine

  • Removal of the benzyl protecting group via catalytic hydrogenation to yield epinephrine

The debenzylation step is particularly critical and typically involves the following conditions:

Table 4: Typical Conditions for Debenzylation of N-Benzyl Epinephrine

ParameterConditions
SolventMethanol
pHAcidic (pH 1.0-2.4, adjusted with HCl)
Catalyst10% Pd/C (palladium on carbon)
Reaction TypeHydrogenation
Hydrogen SourceH₂ gas
ProductEpinephrine (typically as a salt form)

This hydrogenation process effectively removes the benzyl protecting group, converting N-Benzyl Epinephrine to epinephrine with high stereochemical purity .

The patent literature describes that this synthetic route can produce (-)-epinephrine with a purity greater than 99.0% by HPLC and an enantiomeric excess of more than 95.0% .

ParameterDetails
Primary UsePharmaceutical analytical impurity reference standard
Typical Package Sizes25 mg, 100 mg
Typical Purity>96%
FormNeat substance (solid)
Storage RequirementsTypically requires controlled conditions
SuppliersLGC Standards, USP, Anax Laboratories, among others
Regulatory StatusNot for human use; for analytical purposes only

The compound is generally classified as a chemical reference substance rather than an active pharmaceutical ingredient, with its use restricted to analytical and research applications .

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